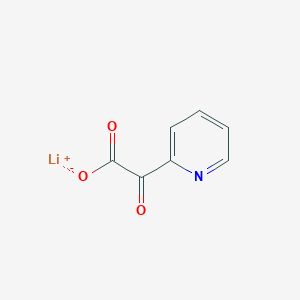

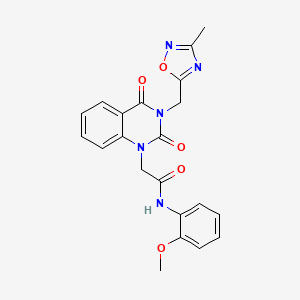

![molecular formula C6H4N4O3 B2517053 1,3-Dihydro-5-nitro-2H-imidazo[4,5-B]pyridin-2-one CAS No. 22902-67-6](/img/structure/B2517053.png)

1,3-Dihydro-5-nitro-2H-imidazo[4,5-B]pyridin-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

Several methods have been developed for the synthesis of imidazo[4,5-b]pyridine derivatives. For instance, the synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and their rearrangements to imidazo[1,2-a]pyridines and indoles with triethylamine has been reported . Another study describes the cyclocondensation of 1-substituted 1H-imidazol-5-amines with 3-nitro-4H-chromen-4-one to afford 6-nitro-3H-imidazo[4,5-b]pyridines, which are potential adenosine deaminase inhibitors . Additionally, a solid-phase synthesis approach has been used to create trisubstituted imidazo[4,5-b]pyridines from 2,4-dichloro-3-nitropyridine .

Molecular Structure Analysis

The molecular structure of imidazo[4,5-b]pyridine derivatives has been elucidated using various techniques, including single-crystal X-ray diffraction. For example, the crystal structures of imidazo[1,2-a]pyridin-2-ylacetic acid and its metal complexes have been characterized, revealing 2D hydrogen-bonded networks and slight distortions in the hexa-coordinated environment around the metal ions . Similarly, the structures of transition metal complexes of the nitroxide 2,5-dihydro-4,5,5-trimethyl-2,2-bis(2-pyridyl)imidazole-1-oxyl have been determined, showing coordination of the ligand to the metal ion by two pyridine nitrogen donors and the oxygen atom of the nitroxide group .

Chemical Reactions Analysis

The nitration of 1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one derivatives has been explored, leading to the formation of 5-nitro and 5,6-dinitro derivatives. These reactions are temperature-dependent and can also involve the replacement of halogen atoms by the nitro group . Furthermore, the synthesis of 1-(1,3-dialkyl-2-oxo-2,3-dihydro-1H-imidazo-[4,5-b]pyridin-5-yl)-5-oxopyrrolidine-3-carboxylic acids has been achieved through nitration, alkylation, reduction, and reaction with itaconic acid .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazo[4,5-b]pyridine derivatives are influenced by their molecular structure and the nature of their substituents. For instance, the thermal stability and magnetic properties of imidazo[1,2-a]pyridin-2-ylacetic acid metal complexes have been investigated, showing that the thermal stability varies with the metal ion, and the magnetic properties are determined by the distortion of the coordinated polyhedron . The magnetic measurements of transition metal complexes of a nitroxide imidazole derivative indicate strong antiferromagnetic interaction between the metal ion and the radical spin .

Wissenschaftliche Forschungsanwendungen

Organic Synthesis and Catalysis

Heterocyclic N-oxide molecules, including derivatives of imidazo[4,5-B]pyridin-2-one, have demonstrated significant utility in organic synthesis and catalysis. These compounds serve as versatile synthetic intermediates due to their ability to form metal complexes and catalyze various chemical reactions. Their applications extend to asymmetric catalysis and synthesis, showcasing their importance in advanced chemistry and drug development investigations (Li et al., 2019).

Medicinal Chemistry

In medicinal chemistry, the imidazo[1,2-b]pyridazine scaffold, closely related to 1,3-Dihydro-5-nitro-2H-imidazo[4,5-B]pyridin-2-one, is recognized for providing various bioactive molecules. This includes kinase inhibitors like ponatinib, which have spurred interest in exploring new derivatives for therapeutic applications. The structural activity relationships (SAR) of these compounds are extensively studied to enhance their pharmacokinetic profiles and efficacy (Garrido et al., 2021).

Pharmacophore Design

The tri- and tetra-substituted imidazole scaffolds, integral to the design of selective inhibitors for various kinases, showcase the potential of imidazo[4,5-B]pyridin-2-one derivatives in drug discovery. These inhibitors target the mitogen-activated protein (MAP) kinase pathway, crucial for proinflammatory cytokine release, demonstrating the compound's relevance in developing new therapeutic agents (Scior et al., 2011).

Antimicrobial Applications

Research on nitroimidazole heterocycles, closely related to 1,3-Dihydro-5-nitro-2H-imidazo[4,5-B]pyridin-2-one, indicates their wide range of potential applications in medicinal chemistry. These derivatives are actively explored for their antitumor, antibacterial, antifungal, and antiparasitic properties. Their synthetic versatility and efficacy in clinical settings highlight the compound's importance in developing new antimicrobial agents (Li et al., 2018).

Wirkmechanismus

Target of Action

It is known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities and can interact with various biological targets .

Mode of Action

Imidazole derivatives are known to interact with their targets in various ways, leading to a range of biological effects .

Biochemical Pathways

Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad range of biological activities .

Result of Action

Imidazole derivatives are known to have a wide range of biological activities, suggesting that this compound could have multiple effects at the molecular and cellular level .

Eigenschaften

IUPAC Name |

5-nitro-1,3-dihydroimidazo[4,5-b]pyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N4O3/c11-6-7-3-1-2-4(10(12)13)8-5(3)9-6/h1-2H,(H2,7,8,9,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXAMXRHQYUGXOV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=C1NC(=O)N2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Dihydro-5-nitro-2H-imidazo[4,5-B]pyridin-2-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3-chloro-4-methylphenyl)-3-(4-ethylphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2516972.png)

![2-Methyl-2-[(2-methylbenzyl)amino]-1-propanol hydrochloride](/img/no-structure.png)

![N-([2,4'-bipyridin]-3-ylmethyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2516990.png)

![N-(2-methoxyethyl)-2-(4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetamide](/img/structure/B2516991.png)